Phenylamino-thiophen-3-YL-acetonitrile

Description

Significance of Thiophene (B33073) Scaffolds in Heterocyclic Chemistry

The thiophene ring, a five-membered aromatic heterocycle with the formula C₄H₄S, is a cornerstone of heterocyclic chemistry. mdpi.comorganic-chemistry.org Its aromaticity, while less pronounced than that of benzene (B151609), endows it with considerable stability and allows it to undergo a variety of substitution reactions. organic-chemistry.org Thiophenes are recognized as important structural motifs and are frequently employed as building blocks in the synthesis of pharmaceuticals and agrochemicals. mdpi.comorganic-chemistry.org

A key feature of the thiophene scaffold is its role as a bioisostere for the benzene ring. This means that a thiophene ring can often replace a benzene ring in a biologically active molecule without a significant loss of activity, a strategy frequently used in medicinal chemistry to modulate a compound's properties. organic-chemistry.orgbldpharm.com The sulfur atom in the ring can influence the molecule's electronic distribution, polarity, and metabolic profile. Thiophene and its derivatives are not just synthetic creations; they are also found in natural sources, such as petroleum and coal tar. bldpharm.commasterorganicchemistry.com

Contextualizing Acetonitrile (B52724) Functionality within Advanced Synthetic Strategies

Acetonitrile (CH₃CN) is more than just a common polar aprotic solvent in the laboratory; it is a versatile and valuable building block in modern organic synthesis. organic-chemistry.orgsmolecule.com It can serve as a source for nitrogen atoms or as a two-carbon synthon, making it a key reagent in the construction of a wide array of organic molecules. smolecule.com The nitrile (-C≡N) group is a potent electron-withdrawing group that can activate adjacent C-H bonds for functionalization. smolecule.com

In advanced synthetic strategies, acetonitrile is frequently used in cyanomethylation reactions, where a -CH₂CN group is introduced into a molecule. nih.gov This functionality is a precursor to many other useful groups and is instrumental in the synthesis of nitrogen-containing heterocycles, amides, and other valuable compounds. organic-chemistry.orgclinicaltrials.gov The reactivity of the nitrile group itself, including its ability to undergo nucleophilic addition, further broadens its synthetic utility. smolecule.com

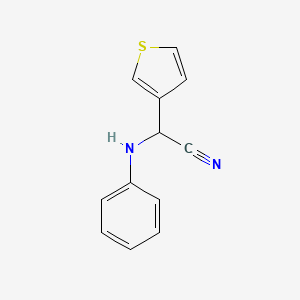

Overview of Phenylamino-thiophen-3-YL-acetonitrile as a Key Structural Motif

This compound (CAS No. 904817-00-1) is an α-aminonitrile that incorporates the key features of a thiophene ring, an amino group, and a nitrile function. bldpharm.com As an α-aminonitrile, it is a valuable intermediate, most notably as a direct precursor to α-amino acids, which are the fundamental building blocks of proteins. organic-chemistry.orgmdpi.com

The structure of this compound is characterized by a central carbon atom bonded to four different functional groups: a thiophen-3-yl group, a phenylamino (B1219803) group, a nitrile group, and a hydrogen atom. This arrangement makes it a chiral center, and the molecule can exist as a pair of enantiomers.

The most direct and widely recognized method for the synthesis of α-aminonitriles is the Strecker reaction. masterorganicchemistry.comnrochemistry.com This one-pot, three-component reaction typically involves the condensation of an aldehyde or ketone with an amine and a cyanide source. nih.govmdpi.com For this compound, the logical precursors for a Strecker synthesis would be thiophene-3-carbaldehyde, aniline, and a suitable cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.orgnih.gov

The general scheme for the Strecker synthesis of this compound is as follows:

Thiophene-3-carbaldehyde + Aniline + Cyanide Source → this compound

This reaction pathway underscores the compound's position as a product of one of the most fundamental reactions in organic chemistry for the synthesis of amino acid precursors.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 904817-00-1 bldpharm.com |

| Molecular Formula | C₁₂H₁₀N₂S bldpharm.com |

| Molecular Weight | 214.29 g/mol bldpharm.com |

| IUPAC Name | 2-(phenylamino)-2-(thiophen-3-yl)acetonitrile bldpharm.com |

| SMILES Code | N#CC(NC1=CC=CC=C1)C2=CSC=C2 bldpharm.com |

Table 2: Components for the Strecker Synthesis of this compound

| Component Role | Specific Compound |

| Aldehyde | Thiophene-3-carbaldehyde |

| Amine | Aniline |

| Cyanide Source | Trimethylsilyl cyanide (TMSCN) or similar |

| Catalyst (optional) | Various Lewis or Brønsted acids can be used nih.govmdpi.com |

Properties

IUPAC Name |

2-anilino-2-thiophen-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c13-8-12(10-6-7-15-9-10)14-11-4-2-1-3-5-11/h1-7,9,12,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPXWDSCQZHEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(C#N)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378088 | |

| Record name | Phenylamino(thien-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904817-00-1 | |

| Record name | Phenylamino(thien-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Phenylamino Thiophen 3 Yl Acetonitrile and Analogous Structures

Cyclization-Based Synthetic Approaches

The formation of the thiophene (B33073) ring is the cornerstone of synthesizing these compounds. Cyclization strategies, which involve the formation of the heterocyclic ring from acyclic precursors, are among the most effective and widely employed methods. These can be classified based on whether the primary bond-forming event that closes the ring occurs within a single molecule (intramolecular) or between different molecules (intermolecular), including highly efficient one-pot multicomponent reactions.

Intramolecular Cyclization Reactions Leading to Thiophene Ring Formation

Intramolecular cyclization involves the formation of the thiophene ring from a single molecule containing all the necessary atoms in a linear or branched chain. This ring-closing step is often the final and thermodynamically favorable part of a reaction sequence. acs.org

A prominent example is the cyclization step within the mechanism of the Gewald reaction. After the initial condensation and addition of sulfur, an intermediate is formed which then undergoes an intramolecular nucleophilic attack to close the ring, followed by tautomerization to yield the stable aromatic 2-aminothiophene. acs.orgwikipedia.org

Other specialized intramolecular cyclization methods include:

Iodocyclization: This process uses electrophilic iodine to induce cyclization. For instance, a 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate (B1210297) can be transformed into a dihydrothiophene intermediate through iodocyclization, which is then oxidized and deacylated to form the substituted thiophene. nih.gov The reaction typically proceeds by activating the triple bond with an electrophilic iodine species, followed by nucleophilic attack from the sulfur atom. mdpi.com

Base-Catalyzed Cyclization of Ketene (B1206846) N,S-acetals: Tetrasubstituted thiophenes can be prepared through the intramolecular cyclization of ketene N,S-acetals. nih.gov These reactions, however, can sometimes require harsh conditions such as strong bases or high temperatures. nih.gov

5-Endo-Dig Cyclization: This type of cyclization is observed in the synthesis of thiophenes from 1-mercapto-3-yn-2-ols, catalyzed by Palladium(II) iodide. nih.gov The mechanism involves an intramolecular nucleophilic attack of the sulfur atom onto the alkyne, which is coordinated to the metal catalyst. mdpi.com

Table 1: Examples of Intramolecular Cyclization Strategies for Thiophene Synthesis

| Strategy | Precursor Type | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|---|

| Gewald Reaction Cyclization | α-Sulfanyl-α,β-unsaturated nitrile | Base (e.g., triethylamine, piperidine) | The final ring-closing step of the Gewald reaction sequence. | wikipedia.orgsemanticscholar.org |

| Iodocyclization | S-containing alkyne substrates | I2, DDQ, K2CO3 | An electrophilic iodine-induced cyclization followed by oxidation and other transformations. | nih.gov |

| 5-Endo-Dig Cyclization | 1-Mercapto-3-yn-2-ols | PdI2, KI | Palladium-catalyzed heterocyclodehydration involving intramolecular sulfur attack on an alkyne. | nih.gov |

| Base-Catalyzed Cyclization | Ketene N,S-acetals | Strong bases (e.g., NaH) | Intramolecular Dieckmann- or Thorpe-Ziegler-type condensations. | nih.gov |

Intermolecular Cyclization Involving Thiophene Precursors

Intermolecular cyclization strategies build the thiophene ring by bringing together two or more different molecular components. These methods are highly versatile for creating a wide array of substituted thiophenes.

A direct method for constructing 2-aminothiophenes involves the Cu(II)-catalyzed addition and oxidative cyclization of readily available thioamides with alkynoates. nih.gov This approach provides the target compounds in moderate to excellent yields under an air atmosphere. nih.gov Another novel route involves the cycloaddition reactions of thiophene S,N-ylides with electron-rich dienophiles, which can proceed to form complex adducts. rsc.org Furthermore, a [4+1] cycloaddition of enaminothiones with trifluoromethyl N-tosylhydrazones has been developed for constructing trifluoromethyl 2H-thiophenes with high selectivity under mild conditions. rsc.org Thiol-promoted intermolecular annulation reactions have also been developed, showcasing the role of sulfur compounds in facilitating cyclization. rsc.org

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, minimizing waste and saving time. The most renowned MCR for the synthesis of 2-aminothiophenes is the Gewald reaction . wikipedia.orgsemanticscholar.orgresearchgate.net

First reported in 1961, the Gewald reaction typically involves the condensation of a ketone or aldehyde, an α-activated acetonitrile (B52724) (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. semanticscholar.orgresearchgate.net The versatility of this reaction is enhanced by the wide availability of starting materials and the generally mild reaction conditions. semanticscholar.org Common bases used to catalyze the reaction include secondary amines like morpholine (B109124) or piperidine (B6355638), or triethylamine. semanticscholar.orgtandfonline.com

The reaction proceeds in two main stages: a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur and intramolecular cyclization. acs.orgsemanticscholar.org Numerous modifications to the classic Gewald reaction have been developed to improve yields, broaden the substrate scope, and employ more environmentally friendly conditions, such as using water as a solvent or utilizing catalysts like L-proline or magnetic nanoparticles. tandfonline.comorganic-chemistry.org

Table 2: Selected Examples of Gewald Multicomponent Reactions

| Carbonyl Compound | Active Methylene Compound | Catalyst/Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Malononitrile | Morpholine/Ethanol (B145695) | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | ~95% | tandfonline.com |

| Acetophenone | Malononitrile | Ammonium acetate | 2-Amino-4-phenylthiophene-3-carbonitrile derivative | N/A | sciforum.net |

| Various Ketones | Ethyl cyanoacetate (B8463686) | CaO/Ethanol | Ethyl 2-aminothiophene-3-carboxylate derivatives | Good | derpharmachemica.com |

| Arylacetaldehydes | Malononitrile | Microwave irradiation | 5-Aryl-2-aminothiophene derivatives | N/A | organic-chemistry.org |

| 1,3-Dicarbonyl compounds | CS2, Alkyl bromides | K2CO3/DMF | 2,3,4,5-Tetrasubstituted thiophenes | 77-94% | nih.gov |

Utilization of Key Synthetic Intermediates

The synthesis of complex thiophene structures often relies on the preparation and subsequent reaction of key intermediates. These precursors are designed to contain specific functional groups that facilitate the final ring formation or elaboration of the thiophene core.

Enaminonitrile Precursors in Thiophene Synthesis

β-Enaminonitriles are versatile scaffolds in heterocyclic synthesis. rsc.orgnih.gov These compounds, which contain both an enamine and a nitrile group, can be used to prepare a variety of fused and substituted thiophenes. For example, tetrahydrobenzo[b]thiophene derivatives have been synthesized from β-enaminonitrile precursors by reacting them with various carbon-centered electrophiles. rsc.orgnih.govresearchgate.net The synthesis of the enaminonitrile itself can be achieved through a modified Gewald reaction procedure. researchgate.net Once formed, the enaminonitrile can undergo further reactions, such as treatment with acetic anhydride (B1165640) to yield N-acetyl derivatives or heteroannulated products. nih.gov The presence of the amino and cyano groups in the final 2-aminothiophene-3-carbonitrile (B183302) products allows for a multitude of subsequent chemical transformations. sciforum.net

Michael Adducts in Cycloaddition Pathways

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. wikipedia.org In thiophene synthesis, the thia-Michael addition, where a sulfur nucleophile adds to an α,β-unsaturated carbonyl compound or alkyne, is particularly important. nih.govsrce.hr This reaction forms a Michael adduct intermediate, which can then undergo intramolecular cyclization to yield a thiophene or a related dihydrothiophene ring system. nih.gov

One pathway involves the reaction of a thiol with an activated alkyne, such as a propiolate or ynone, to form a Michael adduct that subsequently cyclizes. nih.gov Another established route is the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or the Michael-type addition of cyanothioacetamide to α-bromochalcones. nih.gov Both pathways lead to the formation of trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles after intramolecular cyclization of the initially formed adduct. nih.gov The choice of Michael donor (the sulfur nucleophile) and Michael acceptor dictates the substitution pattern of the final heterocyclic product. srce.hrresearchgate.net

Application of Phenyl Isothiocyanate in Phenylamino-Thiophene Formation

Phenyl isothiocyanate is a key reagent in certain synthetic strategies for forming the phenylamino-thiophene core. arkat-usa.org Its application is particularly prominent in variations of the Gewald reaction. In one such approach, the synthesis begins with the condensation of activated methylene compounds with phenyl isothiocyanate in a basic medium, such as potassium carbonate in dimethylformamide (DMF), to yield a ketene N,S-acetal salt. This intermediate then reacts with a halide, like chloroacetonitrile, leading to an aminothio-acetal which subsequently undergoes cyclization to form the 2-phenylaminothiophene structure. arkat-usa.org

The choice of phenyl isothiocyanate is often favored due to its commercial availability and its superior performance in these reactions compared to other isothiocyanates, which can lead to a significant decrease in the yield of the desired thiophene products. arkat-usa.org The reaction sequence highlights a one-pot synthesis that efficiently constructs the substituted thiophene ring. arkat-usa.org

In other contexts, aryl isothiocyanates, including phenyl isothiocyanate, can react with acetonitrile in the presence of a base like potassium hydroxide (B78521) at elevated temperatures to form acetamides. mdpi.com While not directly forming the thiophene ring, this demonstrates the reactivity of isothiocyanates with nitrile-containing compounds.

The Gewald reaction itself is a multicomponent reaction that typically involves a carbonyl compound, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgchemrxiv.org The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization. wikipedia.orgchemrxiv.org While the classic Gewald reaction does not directly use phenyl isothiocyanate to form the amino group, modified procedures can incorporate it to introduce the desired phenylamino (B1219803) substituent.

Optimization of Reaction Conditions and Catalytic Systems

The efficiency and yield of synthetic routes leading to phenylamino-thiophen-3-yl-acetonitrile and its analogs are highly dependent on the careful optimization of reaction conditions, including the choice of solvent and catalyst.

The solvent plays a critical role in the synthesis of substituted aminothiophenes, influencing reactant solubility, reaction rates, and product yields.

Ethanol: This solvent is frequently used in Gewald-type reactions. For instance, in the synthesis of 2-(2-aminothiophene)-benzimidazoles via a three-component reaction, ethanol was found to be a superior solvent, leading to high product yields. researchgate.net The better solubility of sulfur in ethanol is a likely contributor to its effectiveness. researchgate.net The synthesis of 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate, a related structure, also successfully employs ethanol as the reaction medium. researchgate.net

Acetonitrile: Acetonitrile is a common polar aprotic solvent in organic synthesis and can also act as a reactant. mdpi.comresearchgate.net It is used as a solvent in the synthesis of various heterocyclic compounds. mdpi.com In solid-phase peptide synthesis, acetonitrile has been shown to be an excellent choice for coupling amino acids. nih.gov

Dioxane: This solvent is also utilized in the synthesis of thiophene derivatives.

Dimethylformamide (DMF): DMF is a polar aprotic solvent known for its ability to dissolve a wide range of organic and inorganic compounds. It is used as a solvent in the one-pot synthesis of 2-phenylaminothiophenes, where it facilitates the initial condensation between an activated methylene compound and phenyl isothiocyanate in the presence of a base. arkat-usa.org It's also used in the conversion of 2,5-dihydrothiophene-3-carboxaldehyde to 3-thienylacetonitrile. google.com

The selection of the optimal solvent is often determined empirically by screening several options, as demonstrated in the optimization of a modified Gewald reaction where ethanol provided the highest yield compared to toluene (B28343) and acetonitrile. researchgate.net

Table 1: Impact of Solvents on the Synthesis of 2-Aminothiophene Derivatives

| Solvent | Reaction Type | Observation | Reference |

|---|---|---|---|

| Ethanol | Modified Gewald multicomponent reaction | Identified as a better solvent, providing high product yield, possibly due to better sulfur solubility. | researchgate.net |

| Toluene | Modified Gewald multicomponent reaction | Screened as a potential solvent. | researchgate.net |

| Acetonitrile | Modified Gewald multicomponent reaction | Screened as a potential solvent. | researchgate.net |

| Dimethylformamide (DMF) | One-pot synthesis of 2-phenylaminothiophenes | Used as the medium for the base-catalyzed condensation step. | arkat-usa.org |

The choice of catalyst is another crucial factor that significantly influences the rate and outcome of the synthesis of aminothiophenes.

Sodium Carbonate (Na2CO3) and Potassium Carbonate (K2CO3): These inorganic bases are effective catalysts in certain synthetic variations. For example, potassium carbonate is used in dimethylformamide for the initial condensation step in the synthesis of 2-phenylaminothiophenes. arkat-usa.org

Triethylamine (Et3N): This organic base is commonly employed in the first version of the Gewald reaction, where it catalyzes the Knoevenagel-Cope condensation between an α-sulfanylcarbonyl compound and an α-activated acetonitrile. arkat-usa.org

Piperidine: Similar to triethylamine, piperidine is a frequently used basic catalyst in the Gewald reaction. arkat-usa.org It has been successfully used in ethanol under reflux conditions for the synthesis of 2-(2-aminothiophene)-benzimidazoles. researchgate.net

L-Proline: While not explicitly mentioned in the provided context for this specific synthesis, L-proline is a well-known organocatalyst for various organic transformations, including asymmetric reactions. Its potential application in the synthesis of chiral thiophene derivatives could be an area for further investigation.

Recent research has also explored the use of truly catalytic amounts of conjugate acid-base pairs, such as piperidinium (B107235) borate (B1201080), to promote the Gewald reaction, offering an alternative to stoichiometric or excess amounts of base. thieme-connect.com This approach has shown excellent product yields in shorter reaction times. thieme-connect.com The mechanism involves the piperidinium cation protonating the carbonyl group, while the borate anion deprotonates the active methylene compound. thieme-connect.com

Table 2: Catalytic Agents in Aminothiophene Synthesis

| Catalyst | Reaction Type | Role | Reference |

|---|---|---|---|

| Potassium Carbonate (K2CO3) | One-pot synthesis of 2-phenylaminothiophenes | Basic catalyst for condensation in DMF. | arkat-usa.org |

| Triethylamine | Gewald reaction (first version) | Basic catalyst for Knoevenagel-Cope condensation. | arkat-usa.org |

| Piperidine | Gewald reaction | Basic catalyst. | arkat-usa.orgresearchgate.net |

| Piperidinium Borate | Catalytic Gewald reaction | Conjugate acid-base pair catalyst, providing excellent yields with catalytic amounts. | thieme-connect.com |

Elucidation of Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways of Thiophene (B33073) Ring Formation

The formation of the thiophene ring in the Gewald reaction is a multi-step process, the mechanism of which was not fully elucidated until decades after its discovery. wikipedia.org Modern computational and experimental studies have shed light on the complex interplay of condensations, sulfur additions, and cyclizations.

Recent comprehensive computational studies using Density Functional Theory (DFT) have provided significant insights into the mechanistic intricacies of the Gewald reaction for the synthesis of 2-aminothiophenes. acs.orgresearchgate.netchemrxiv.orgnih.gov These studies, often employing levels of theory such as M06-2X, have been instrumental in mapping out the reaction's energy landscape and identifying key intermediates and transition states. acs.orgresearchgate.netchemrxiv.orgnih.govchemrxiv.org

A pivotal finding from DFT calculations is that the reaction typically initiates with a Knoevenagel-Cope condensation between the starting carbonyl compound and the active methylene (B1212753) nitrile (e.g., malononitrile). acs.orgresearchgate.netchemrxiv.orgchemrxiv.org This step is generally exergonic and leads to the formation of a stable α,β-unsaturated nitrile intermediate. chemrxiv.org

Following the initial condensation, the mechanism of sulfur incorporation has been a subject of debate. DFT studies have explored various possibilities, including the direct attack of the enolate of the starting nitrile on elemental sulfur or the reaction of the α,β-unsaturated nitrile with sulfur. digitellinc.com The calculations suggest that the most favorable pathway involves the deprotonation of the α,β-unsaturated nitrile, which then acts as the nucleophile to open the S8 ring, leading to the formation of a polysulfide intermediate. acs.orgresearchgate.netchemrxiv.orgchemrxiv.org

These computational investigations have also modeled the subsequent decomposition of the polysulfide chains, which can occur through several mechanisms like unimolecular cyclization or intermolecular degradation, with protonation playing a key role in facilitating these steps. acs.orgresearchgate.netchemrxiv.orgnih.gov The final, irreversible step is the cyclization of a monosulfide intermediate followed by aromatization, which acts as the thermodynamic driving force for the entire reaction sequence, pulling the equilibrium towards the 2-aminothiophene product. acs.orgresearchgate.netchemrxiv.orgnih.gov

Table 1: Key Steps in Gewald Reaction Mechanism Elucidated by DFT

| Step | Description | Key Findings from DFT |

| 1 | Knoevenagel-Cope Condensation | Formation of a stable α,β-unsaturated nitrile intermediate is energetically favorable. chemrxiv.org |

| 2 | Sulfur Addition | The α,β-unsaturated nitrile is the key species that attacks and opens the elemental sulfur ring. digitellinc.com |

| 3 | Polysulfide Decomposition | A complex equilibrium of polysulfides exists, with protonation facilitating their breakdown. acs.orgresearchgate.netchemrxiv.orgnih.gov |

| 4 | Cyclization & Aromatization | The formation of the aromatic thiophene ring is the main thermodynamic driving force of the reaction. acs.orgresearchgate.netchemrxiv.orgnih.gov |

While the classical Gewald reaction proceeds via a Knoevenagel condensation, variations of this reaction can involve a Michael-type addition as an initial step. rsc.orgderpharmachemica.comthieme-connect.com This is particularly relevant in four-component reactions where an α,β-unsaturated carbonyl compound is used. In such cases, a nucleophile (like an indole (B1671886) or pyrrole) first undergoes a Michael addition to the unsaturated system. rsc.orgthieme-connect.com The resulting adduct then serves as the carbonyl component in a subsequent, in-situ Gewald reaction with an active methylene nitrile and sulfur to form a complex 2-aminothiophene. rsc.orgthieme-connect.com

The crucial ring-closing step to form the thiophene core is considered an intramolecular nucleophilic attack. nih.govresearchgate.net After the addition of a single sulfur atom to the α-carbon of the nitrile, a thiolate intermediate is formed. wikipedia.orgnih.gov This thiolate then acts as a nucleophile, attacking the cyano group's carbon atom in an intramolecular fashion. researchgate.net This step can be viewed as an intramolecular cyclization, leading to a five-membered ring. wikipedia.orgyoutube.com Subsequent tautomerization and elimination of any remaining sulfur atoms from a polysulfide chain leads to the final, stable aromatic 2-aminothiophene. wikipedia.org

In variations of the Gewald reaction where the starting ketone has a leaving group on the methyl group, the introduction of the sulfur atom can occur via a nucleophilic displacement, which is a form of substitution, followed by the standard condensation and cyclization steps. researchgate.net

Intermediates and Transition States in Synthetic Transformations

The pathway from reactants to the final Phenylamino-thiophen-3-YL-acetonitrile is punctuated by a series of transient species (transition states) and more stable, yet reactive, molecules (intermediates). solubilityofthings.comreddit.com

DFT studies have been crucial in mapping the energy profile of the Gewald reaction, identifying the relative energies of various intermediates and the activation barriers of the transition states connecting them. acs.orgresearchgate.netchemrxiv.orgchemrxiv.org The key intermediates identified include:

The Knoevenagel-Cope condensation product: A stable α,β-unsaturated nitrile. wikipedia.org

Polysulfide adducts: Formed after the nucleophilic attack on elemental sulfur. A complex equilibrium of these polysulfides of varying lengths is predicted to exist in the reaction mixture. acs.orgresearchgate.netchemrxiv.orgnih.gov

Monosulfide intermediate: The direct precursor to the cyclization step. acs.orgresearchgate.netchemrxiv.org

Cyclized, non-aromatic intermediate: Formed after the intramolecular nucleophilic attack of the sulfur on the cyano group. nih.gov

Transition states correspond to the highest energy points between these intermediates. solubilityofthings.com For instance, a significant energy barrier is associated with the initial opening of the stable S8 ring. chemrxiv.org Computational studies analyze the geometry of these transition states, often revealing partially formed and broken bonds, which is essential for a detailed understanding of the reaction dynamics. acs.orgresearchgate.netchemrxiv.orgchemrxiv.org

Influence of Substrate Structure and Solvent Environment on Reaction Selectivity

The efficiency and outcome of the Gewald reaction are significantly influenced by the structure of the reactants and the solvent used. mdpi.comiau.irmdpi.com

Substrate Structure: The nature of the starting carbonyl compound and the active methylene nitrile plays a crucial role.

Carbonyl Component: Cyclic ketones, such as cyclohexanone, often give higher yields compared to linear ketones. iau.ir Aryl ketones with electron-withdrawing groups tend to react faster than those with electron-donating groups, likely due to the increased reactivity of the resulting Knoevenagel intermediate. mdpi.com

Active Methylene Nitrile: The presence of a strong electron-withdrawing group, such as a cyano or ester group, is essential for the reaction to proceed, as it provides the necessary acidity to the α-carbon for the initial condensation and subsequent sulfur addition. nih.gov

Solvent Environment: The choice of solvent can drastically affect reaction rates and yields. mdpi.com While the Gewald reaction is often performed in polar aprotic solvents like DMF or alcohols such as methanol (B129727) or ethanol (B145695), solvent-free conditions using mechanochemistry (ball milling) have also been successfully employed. mdpi.comumich.edu The use of different bases, such as morpholine (B109124), triethylamine, or piperidine (B6355638), in various solvents can also influence the reaction's efficiency. mdpi.com In some cases, the use of a protic solvent can hinder the reaction rate, possibly through hydrogen bonding interactions with intermediates. mdpi.com Studies have shown that for some substrates, morpholine is a particularly effective base, leading to high yields of the desired 2-aminothiophene. mdpi.com

Table 2: Influence of Reaction Parameters on Gewald Synthesis

| Parameter | Observation | Implication on Selectivity/Yield |

| Substrate (Ketone) | Cyclic ketones generally perform better than linear ketones. iau.ir | Higher yields are often achieved with cyclic ketones. |

| Substrate (Aryl Ketone) | Electron-withdrawing groups on the aryl ring accelerate the reaction. mdpi.com | Faster conversion and potentially higher yields. |

| Base | Amine bases like morpholine and piperidine are effective catalysts. mdpi.com | The choice of base can significantly impact the reaction yield. |

| Solvent | Reactions can be run in polar solvents or under solvent-free conditions. mdpi.comumich.edu | The solvent can affect reaction kinetics and final conversion. mdpi.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H-NMR)

In the ¹H-NMR spectrum of Phenylamino-thiophen-3-yl-acetonitrile, distinct signals corresponding to the protons of the phenyl, thiophene (B33073), amino, and acetonitrile (B52724) moieties are anticipated. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The protons of the phenyl ring are expected to appear in the aromatic region, typically between δ 6.7 and 7.6 ppm. The protons on the thiophene ring will also resonate in the aromatic region, with their specific shifts and coupling patterns being characteristic of a 3-substituted thiophene. For instance, in related thiophene derivatives, aromatic protons can be observed at various shifts, such as around 7.63 ppm. openstax.org The methine proton of the acetonitrile group (CH-CN) is expected to appear as a singlet or a doublet depending on the coupling with the N-H proton, likely in the range of δ 5.0 to 5.5 ppm. The N-H proton of the phenylamino (B1219803) group would likely present as a broad singlet, with its chemical shift being concentration and solvent-dependent, but generally expected between δ 3.8 and 4.5 ppm.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 6.7 - 7.6 | Multiplet |

| Thiophene-H | 7.0 - 7.5 | Multiplet |

| CH-CN | 5.0 - 5.5 | Singlet/Doublet |

| NH | 3.8 - 4.5 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each carbon atom are expected.

The carbon atom of the nitrile group (C≡N) is characteristically found downfield, typically in the range of δ 117-120 ppm. The carbons of the phenyl and thiophene rings will appear in the aromatic region, from approximately δ 110 to 150 ppm. For example, in similar structures, thiophene ring carbons have been observed at chemical shifts around 127.2, 128.5, and 130 ppm. openstax.org The methine carbon adjacent to the nitrile and amino groups is expected to resonate around δ 50-60 ppm.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N | 117 - 120 |

| Phenyl-C | 114 - 145 |

| Thiophene-C | 120 - 145 |

| CH-CN | 50 - 60 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, amino, and aromatic C-H functional groups.

A sharp and intense absorption band corresponding to the C≡N stretching vibration of the nitrile group is anticipated around 2240-2260 cm⁻¹. The N-H stretching vibration of the secondary amine should appear as a single, sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected to be observed in the range of 3000-3100 cm⁻¹, while C=C stretching vibrations within the aromatic rings will likely produce several bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is typically weaker and can be found in the fingerprint region.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C≡N Stretch | 2240 - 2260 | Sharp, Intense |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₀N₂S), the expected exact mass of the molecular ion [M]⁺ would be approximately 214.0565. HRMS analysis would confirm this elemental composition with high precision. The fragmentation pattern in the mass spectrum would likely involve the loss of the cyanide radical (·CN) and fragmentation of the thiophene and phenyl rings, providing further structural confirmation.

Electronic Absorption Spectroscopy for Electronic Structure Insights

Electronic absorption spectroscopy, particularly in the Ultraviolet-Visible (UV-Vis) range, is a crucial technique for probing the electronic transitions within a molecule. The absorption of light at specific wavelengths corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. For conjugated systems like this compound, these transitions, typically π → π* and n → π*, provide valuable information about the extent of conjugation and the influence of substituents on the electronic structure. masterorganicchemistry.com

The UV-Vis spectrum of a thiophene derivative is characterized by absorption bands that are sensitive to the molecular structure and the solvent environment. researchgate.netbiointerfaceresearch.com The core thiophene ring, coupled with a phenylamino group and an acetonitrile substituent, creates a conjugated system where electronic transitions can be readily observed. nih.gov The interaction between the lone pair of electrons on the nitrogen atom of the phenylamino group and the π-system of the thiophene ring can significantly influence the position and intensity of the absorption maxima (λmax). biointerfaceresearch.com

While specific experimental data for this compound is not available in the retrieved literature, the behavior of analogous compounds provides a strong basis for understanding its expected spectral properties. For instance, studies on 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene dyes demonstrate how substituents and solvent polarity affect the UV-Vis absorption. biointerfaceresearch.com In these related compounds, the absorption maxima were observed to shift to longer wavelengths (a bathochromic shift) in more polar solvents, indicating a more polar excited state. biointerfaceresearch.com For example, λmax values shifted from a range of 486–502 nm in methanol (B129727) to 626–654 nm in dimethylformamide (DMF). biointerfaceresearch.com The introduction of electron-withdrawing groups, such as a cyano group, can cause a shift to shorter wavelengths (a hypsochromic shift). biointerfaceresearch.com

Based on these findings, this compound would be expected to exhibit characteristic π → π* transitions. The precise λmax would be influenced by the electronic interplay between the electron-donating phenylamino group and the electron-withdrawing acetonitrile group, mediated through the thiophene ring.

Table 1: Representative UV-Vis Absorption Data for Phenylamino-Thiophene Derivatives in Various Solvents

| Compound Structure | Solvent | Absorption Maximum (λmax) (nm) | Reference |

| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-cyanothiophene | Methanol | 486 | biointerfaceresearch.com |

| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-cyanothiophene | Chloroform | 502 | biointerfaceresearch.com |

| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-cyanothiophene | DMF | 626 | biointerfaceresearch.com |

| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-benzoylthiophene | Methanol | 502 | biointerfaceresearch.com |

| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-benzoylthiophene | Chloroform | 512 | biointerfaceresearch.com |

| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-benzoylthiophene | DMF | 654 | biointerfaceresearch.com |

Electrochemical Characterization Techniques

Electrochemical methods are indispensable for evaluating the redox properties of molecules, providing information on the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the stability of radical ions, and the potential for polymerization.

Cyclic voltammetry is a potent electrochemical technique used to study the oxidation and reduction processes of a substance. umb.edu For compounds like this compound, CV can reveal the potential at which the molecule is oxidized (loses electrons) and reduced (gains electrons). The experiment involves scanning the potential of an electrode and measuring the resulting current.

The oxidation of thiophene derivatives typically involves the formation of a radical cation in an initial, often reversible, step. nih.gov The stability of this radical cation is highly dependent on the substituents attached to the thiophene ring. In the case of 2-diphenylamino-substituted thiophenes, which are close analogs of the title compound, the first oxidation step leads to the formation of radical cations. nih.gov The subsequent behavior of these radical cations depends on the substitution pattern. If reactive positions on the thiophene ring are available, dimerization or polymerization can occur. nih.gov

For this compound, the phenylamino group is expected to lower the oxidation potential due to its electron-donating nature, making the compound easier to oxidize compared to unsubstituted thiophene. The initial oxidation would likely generate a radical cation. The reversibility of this process would indicate the stability of the formed radical cation. Irreversible processes often suggest that the radical cation undergoes subsequent chemical reactions, such as dimerization. nih.gov For instance, the cyclic voltammogram of thiophen-3-yl-acetic acid i-propyl ester, which has a substituent at the same position, shows an oxidation process that can lead to the formation of a conducting polymer film. researchgate.net

The CV experiments are typically conducted in a non-aqueous solvent like acetonitrile, with a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆). rsc.orgnih.gov

Table 2: Representative Cyclic Voltammetry Data for Thiophene Derivatives

| Compound/System | Solvent/Electrolyte | Process | Potential (V) vs. Ref. | Characteristics | Reference |

| 2-Diphenylamino-thiophenes | Dichloromethane/Tetrabutylammonium hexafluorophosphate | First Oxidation | Not specified | Formation of radical cations | nih.gov |

| Thiophen-3-yl-acetic acid i-propyl ester | Acetonitrile/NBu₄BF₄ | Monomer Oxidation | ~1.75 | Leads to electropolymerization | researchgate.net |

| Perimidine–Carbazole–Thiophene Monomers | Acetonitrile/Tetrabutylammonium hexafluorophosphate | First Oxidation | +0.36 to +0.81 | Irreversible peaks, formation of dications | nih.gov |

Computational Chemistry and Theoretical Investigations of Phenylamino Thiophen 3 Yl Acetonitrile

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to model molecular behavior at the electronic level. These methods are crucial for understanding the intrinsic properties of a molecule, which are governed by its electron distribution and energy levels. For Phenylamino-thiophen-3-YL-acetonitrile, such calculations can predict its three-dimensional shape, vibrational modes, and electronic characteristics, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust and widely used computational method that calculates the electronic structure of many-body systems based on the electron density. nih.govnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. DFT methods are used to determine various ground-state properties.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the molecule—its equilibrium geometry—must be determined. Geometry optimization is the process of finding the molecular structure that corresponds to the lowest energy on the potential energy surface. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. nih.gov

A key aspect of the geometry of this compound is the rotational freedom around the C-N bond linking the phenyl and thiophene (B33073) rings, and the C-C bond between the thiophene ring and the acetonitrile (B52724) group. Conformational analysis, a systematic study of the energies of different spatial arrangements (conformers), is essential. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to identify the most stable conformers and the energy barriers between them. nih.govtandfonline.com

For instance, in a computational study of a related molecule, ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, geometry optimization was performed using the B3LYP method to establish its most stable 3D structure. nih.gov Similar calculations for this compound would yield precise bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Thiophene Analog (Note: The following data is for a representative substituted thiophene derivative, calculated via DFT, and serves as an example of the type of data obtained through geometry optimization.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=C (thiophene) | 1.378 | C-S-C (thiophene) | 92.5 |

| C-S (thiophene) | 1.735 | C-C-C (thiophene) | 112.1 |

| C-N (amino link) | 1.395 | C-C-N (amino link) | 125.8 |

| C-C (acetonitrile) | 1.460 | Thiophene-C-C (acetonitrile) | 122.0 |

| C≡N (acetonitrile) | 1.158 | C-C≡N (acetonitrile) | 178.5 |

| Data is hypothetical and based on typical values from DFT studies on similar structures. |

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, such as the stretching of bonds (e.g., C≡N, N-H, C-H) or the bending of angles. iosrjournals.org

The predicted vibrational spectrum for this compound would show characteristic frequencies. For example, the C≡N stretch of the nitrile group is a strong, sharp band typically appearing in the 2220-2260 cm⁻¹ region of the IR spectrum. The N-H stretch of the secondary amine would appear around 3300-3500 cm⁻¹. Vibrations associated with the thiophene and phenyl rings, such as C-H and C=C stretching, would also be identified. iosrjournals.orgresearchgate.net These theoretical assignments are invaluable for interpreting experimental spectroscopic data.

Table 2: Exemplary Calculated Vibrational Frequencies for Key Functional Groups (Note: This table illustrates typical vibrational frequencies for functional groups present in the target molecule, as predicted by DFT calculations for analogous compounds.)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Phenylamino (B1219803) | 3450 |

| C-H Stretch | Phenyl/Thiophene | 3100 - 3000 |

| C≡N Stretch | Acetonitrile | 2255 |

| C=C Stretch | Phenyl/Thiophene | 1600 - 1450 |

| C-N Stretch | Phenylamino | 1340 |

| C-S Stretch | Thiophene | 850 |

| Frequencies are representative values from DFT studies on similar molecules. iosrjournals.orgmdpi.com |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state, making it more polarizable. nih.gov For this compound, DFT calculations would reveal the energy levels of these orbitals and their spatial distribution. The HOMO is expected to be localized primarily on the electron-rich phenylamino and thiophene ring systems, while the LUMO may be distributed over the thiophene and the electron-withdrawing acetonitrile group. This distribution highlights the intramolecular charge transfer (ICT) character of the molecule. tandfonline.comnih.gov

Table 3: Representative Frontier Molecular Orbital Energies and Properties (Note: The data is based on DFT calculations for structurally similar aminothiophene derivatives.)

| Parameter | Value (eV) |

| E(HOMO) | -5.15 |

| E(LUMO) | -1.25 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

| Ionization Potential (I ≈ -E(HOMO)) | 5.15 |

| Electron Affinity (A ≈ -E(LUMO)) | 1.25 |

| Values are illustrative and derived from literature on related compounds. nih.govresearchgate.netnih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to denote electrostatic potential values. Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas), prone to nucleophilic attack. Green and yellow areas are of intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would likely show a significant negative potential (red) around the nitrogen atom of the acetonitrile group and the sulfur atom of the thiophene ring, making these sites potential centers for electrophilic interaction. nih.govresearchgate.net Conversely, the hydrogen atom of the amino group (N-H) would exhibit a positive potential (blue), identifying it as a potential hydrogen bond donor site. researchgate.net MEP analysis is crucial for predicting non-covalent interactions and sites of chemical reactivity. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, understanding a molecule's response to light requires studying its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. qnl.qa It is used to calculate the vertical excitation energies, which correspond to the absorption wavelengths (λ_max) in an electronic (UV-Visible) absorption spectrum. tandfonline.com

By applying TD-DFT, one can predict the UV-Vis spectrum of this compound. The calculations would identify the key electronic transitions, such as π→π* transitions within the conjugated system formed by the phenyl and thiophene rings, and potential n→π* transitions involving the lone pairs on the nitrogen and sulfur atoms. The nature of these transitions, along with their corresponding oscillator strengths (which relate to absorption intensity), provides a detailed picture of the molecule's photophysical behavior. qnl.qanih.gov Studies on similar aminothiophene derivatives have successfully used TD-DFT to correlate calculated absorption spectra with experimental results. tandfonline.com

Theoretical Modeling of Reaction Energetics and Mechanisms

Understanding the formation of this compound is crucial for its synthesis and potential applications. A plausible synthetic route is the Strecker synthesis, a well-established method for producing α-aminonitriles. mdpi.commasterorganicchemistry.com This reaction typically involves the one-pot reaction of an aldehyde (thiophene-3-carboxaldehyde), an amine (aniline), and a cyanide source (such as trimethylsilyl (B98337) cyanide). organic-chemistry.org Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the intricate details of such reaction mechanisms. rsc.orgmdpi.com

The viability and efficiency of a chemical reaction are governed by its kinetic and thermodynamic parameters. DFT calculations are a primary tool for determining the energy barriers (activation energies) and thermodynamic stability of reactants, transition states, and products along a reaction pathway. diva-portal.org For the Strecker synthesis of this compound, the reaction would proceed through the initial formation of an imine from thiophene-3-carboxaldehyde and aniline, followed by the nucleophilic attack of the cyanide ion. mdpi.commasterorganicchemistry.com

Illustrative Data Table: Calculated Thermodynamic Parameters for a Model Strecker Reaction

| Parameter | Reactants | Transition State 1 (Imine Formation) | Intermediate (Imine) | Transition State 2 (Cyanide Addition) | Product |

|---|---|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +25.3 | -5.2 | +15.8 | -20.5 |

| Relative Enthalpy (kcal/mol) | 0.0 | +24.9 | -5.5 | +15.4 | -20.9 |

| Relative Gibbs Free Energy (kcal/mol) | 0.0 | +26.1 | -4.8 | +16.5 | -19.7 |

Note: This table presents hypothetical data based on typical values for similar reactions to illustrate the type of information obtained from DFT calculations. The values are not specific to this compound.

The solvent environment can significantly influence reaction rates and equilibria. psu.edu Theoretical studies must account for these solvation effects to provide a realistic description of reactions in solution. researchgate.net For the synthesis of this compound, which would likely be carried out in a polar aprotic solvent to facilitate the nucleophilic attack of the cyanide ion, solvation models are crucial. rsc.orgsemanticscholar.org

Implicit and explicit solvation models are the two main approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This method is computationally efficient and often provides a good approximation of bulk solvent effects. Explicit solvation models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but at a much higher computational cost. For the Strecker reaction, where charged intermediates and transition states are involved, the stabilizing effect of a polar solvent would be significant in lowering the energy barriers. researchgate.net

Elucidation of Structure-Electronic Property Relationships

The three-dimensional structure of a molecule is intrinsically linked to its electronic properties and, consequently, its reactivity and potential applications. semanticscholar.org Computational methods allow for a detailed analysis of these relationships for this compound.

The conformation of this compound is largely defined by the dihedral angles between the phenyl and thiophene rings. These angles determine the degree of π-conjugation between the two aromatic systems. DFT calculations can predict the most stable conformation by optimizing the molecular geometry. scielo.br In similar phenyl-thiophene systems, the dihedral angle is influenced by the steric hindrance of substituents and the electronic interactions between the rings. researchgate.net For this compound, a certain degree of non-planarity is expected due to the steric interactions between the hydrogen atoms on the phenyl and thiophene rings. This deviation from planarity will affect the extent of electronic communication between the two rings. nih.gov

Illustrative Data Table: Calculated Dihedral Angles in Phenyl-Thiophene Systems

| System | Dihedral Angle (Phenyl-Thiophene) | Reference |

|---|---|---|

| 2-Phenylthiophene | ~37° | |

| 3-Phenylthiophene | ~40° | |

| Bithiophene | ~34° |

Note: This table presents typical calculated dihedral angles for related systems to provide context.

The distribution of electron density within a molecule is a key determinant of its chemical reactivity. nih.gov Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are computational tools used to visualize and quantify charge distribution. nih.gov For this compound, the MEP map would likely show negative potential (red regions) around the nitrogen atom of the nitrile group and the sulfur atom of the thiophene ring, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, suggesting their acidic nature.

Reactivity indices, derived from conceptual DFT, provide a quantitative measure of the reactivity of different sites within a molecule. semanticscholar.orgresearchgate.netmdpi.comsapub.orgresearchgate.net Key indices include:

Fukui Functions (f(r)) : These functions indicate the most likely sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. nih.gov For this compound, the carbon atom of the nitrile group would be a likely site for nucleophilic attack, while the nitrogen and sulfur atoms would be susceptible to electrophilic attack.

Global Electrophilicity Index (ω) : This index measures the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Soft molecules are generally more reactive than hard molecules. researchgate.net

Illustrative Data Table: Hypothetical Reactivity Indices for this compound

| Index | Value (arbitrary units) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability |

| Chemical Hardness (η) | 2.65 | Measure of resistance to charge transfer |

| Global Electrophilicity (ω) | 1.8 | Propensity to accept electrons |

Note: This table presents hypothetical data based on trends observed in similar thiophene derivatives to illustrate the concepts.

Derivatization Chemistry and Synthetic Applications of Phenylamino Thiophen 3 Yl Acetonitrile Scaffolds

Synthesis of Novel Heterocyclic Systems from Phenylamino-thiophen-3-YL-acetonitrile and its Precursors

The this compound scaffold, characterized by its vicinal amino and cyano functional groups, is a versatile precursor for the synthesis of a wide array of fused heterocyclic systems. The inherent reactivity of the o-aminonitrile moiety allows for facile cyclization reactions with various electrophilic reagents to construct new rings fused to the thiophene (B33073) core.

Thienopyrimidine Derivatives

Thienopyrimidines, which are thiophene analogues of quinazolines, are readily synthesized from 2-amino-3-cyanothiophene precursors, including those bearing a phenylamino (B1219803) substituent. The construction of the pyrimidine (B1678525) ring onto the thiophene core typically involves the reaction of the aminonitrile with single-carbon reagents.

One common method involves the reaction of 3-amino-4-cyano-5-phenylaminothiophene derivatives with formamide (B127407) and formic acid under reflux conditions. This reaction proceeds via initial formation of a formamidine (B1211174) intermediate, which then undergoes intramolecular cyclization to yield the corresponding 4-aminothieno[3,2-d]pyrimidine derivatives. bohrium.comnih.gov For example, reacting 2-acetyl-3-amino-4-cyano-5-phenylaminothiophene with a mixture of formamide and formic acid affords 4-methyl-6-(phenylamino)thieno[3,2-d]pyrimidine-7-carbonitrile. bohrium.comnih.gov

Another prominent route to thienopyrimidines involves the use of isothiocyanates. The reaction of a 2-amino-3-cyanothiophene derivative, such as 3-amino-2-(4-bromobenzoyl)-4-cyano-5-phenylaminothiophene, with phenyl isothiocyanate in refluxing pyridine (B92270) leads to the formation of a thieno[3,2-d]pyrimidine-2-thione. bohrium.comnih.gov The reaction begins with the nucleophilic attack of the amino group on the isothiocyanate, forming a thiourea (B124793) intermediate, which subsequently cyclizes by attacking the nitrile carbon to furnish the fused heterocyclic system. bohrium.comnih.govnih.gov

The Gewald reaction provides the initial 2-aminothiophene-3-carbonitrile (B183302) precursors. Subsequent reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields an intermediate which can undergo Dimroth rearrangement upon condensation with various anilines to produce a diverse library of N-aryl-thieno[2,3-d]pyrimidin-4-amines. scielo.br

| Precursor | Reagent(s) | Product | Reference(s) |

| 2-Acetyl-3-amino-4-cyano-5-phenylaminothiophene | Formamide, Formic Acid | 4-Methyl-6-(phenylamino)thieno[3,2-d]pyrimidine-7-carbonitrile | bohrium.comnih.gov |

| 3-Amino-2-(4-bromobenzoyl)-4-cyano-5-phenylaminothiophene | Phenyl isothiocyanate, Pyridine | 4-(4-Bromophenyl)-7-cyano-6-phenylamino-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2(1H)-thione | bohrium.comnih.gov |

| 2-Amino-3-cyanothiophene | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), then Anilines | N-Aryl-thieno[2,3-d]pyrimidin-4-amines | scielo.br |

| 2-Amino-3-ethoxycarbonylthiophene | Aryl isothiocyanates | 3-Aryl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | nih.gov |

Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives from thiophene precursors is less direct but can be achieved by constructing the thiazole ring onto the thiophene core. The Hantzsch thiazole synthesis is a classical method, involving the reaction of an α-haloketone with a thioamide. derpharmachemica.com While not starting directly from this compound, precursors derived from it can be envisioned.

A more relevant approach is the synthesis of fused thieno-thiazole systems. For instance, thieno[2,3-d]isothiazoles can be synthesized from 3,4-dibromothiophene. researchgate.net The process involves the introduction of an oxime and a methylthio group, followed by spontaneous cyclization upon conversion of the oxime to a more reactive oxime ester. researchgate.net

Furthermore, the synthesis of novel thiazole systems can be achieved from thioamide derivatives, which can be prepared from the corresponding nitriles. For example, 2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide, derived from a dinitrile precursor, reacts with various α-bromocarbonyl compounds to yield 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles. nih.gov This highlights a potential pathway where the nitrile group of a this compound could be converted to a thioamide, which then serves as a key intermediate for thiazole ring formation.

| Starting Material | Key Reagents | Product Type | Reference(s) |

| Thioamide & α-Haloketone | Base | 2-Aminothiazole derivative | derpharmachemica.com |

| 3,4-Dibromothiophene | n-BuLi, S, MeI; HONH2·HCl; MsCl | Thieno[2,3-d]isothiazole | researchgate.net |

| 2-Cyano-2-(thiazolidin-2-ylidene)ethanethioamide | α-Bromocarbonyl compounds, NaHCO3 | 2-(E)-Cyano(thiazolidin-2-ylidene)thiazole | nih.gov |

Pyrazole (B372694) and Pyrazolo[1,5-a]pyrimidine Derivatives

The o-aminonitrile functionality of this compound precursors is ideally suited for the construction of fused pyrazole rings, known as thienopyrazoles. The most common method for synthesizing a pyrazole ring is the reaction of a 1,3-dielectrophilic species with hydrazine (B178648) or its derivatives. chim.it In the context of o-aminonitriles, the nitrile group and the adjacent carbon atom act as the electrophilic component after initial activation or tautomerization.

The reaction of 2-amino-3-cyanothiophene derivatives with hydrazine hydrate (B1144303) is a direct route to 3-aminothieno[2,3-c]pyrazoles. The reaction proceeds through the addition of hydrazine to the nitrile group, followed by cyclization. The resulting fused pyrazoles can serve as building blocks for further derivatization. For example, treatment of a 2-amino-3-thiophenecarboxylate with hydrazine hydrate yields the corresponding hydrazide, which can then be cyclized with various reagents to form pyrazolyl-thiophenes. bohrium.comnih.govresearchgate.net

Similarly, reacting precursors like 2-cyanothioacetamides with hydrazine hydrate involves both the thioamide and cyano groups, leading to the formation of 3,5-diaminopyrazoles. beilstein-journals.org This indicates that the nitrile group in the thiophene scaffold is highly reactive towards hydrazine.

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of 5-aminopyrazole derivatives with 1,3-biselectrophilic compounds. While this does not start from a thiophene core, it represents a key synthetic strategy for related heterocyclic systems. sciforum.net

| Precursor | Reagent | Product | Reference(s) |

| 2-Amino-3-ethoxycarbonylthiophene | Hydrazine hydrate, then cyclizing agents | 3-Pyrazolyl-thiophene derivatives | bohrium.comnih.govresearchgate.net |

| 2-Cyanothioacetamides | Hydrazine hydrate | 3,5-Diaminopyrazoles | beilstein-journals.org |

| 5-Aminopyrazole derivatives | 1,3-Biselectrophilic compounds | Pyrazolo[1,5-a]pyrimidines | sciforum.net |

Other Annulated Thiophene Systems

Beyond pyrimidines and pyrazoles, the this compound framework can be elaborated into other fused heterocyclic systems.

Thieno[3,2-b]pyridines: These fused systems can be prepared by reacting 3-amino-5-phenylaminothiophene derivatives with various active methylene (B1212753) compounds. nih.gov For example, the reaction with ethyl cyanoacetate (B8463686) in the presence of potassium carbonate leads to 3,7-dicarbonitrile-2-oxo-thieno[3,2-b]pyridine derivatives. nih.gov This reaction demonstrates the versatility of the amino group in cyclization reactions to form six-membered heterocyclic rings.

Tetrazoles: The nitrile group of 2-amino-3-cyanothiophenes is a precursor to the tetrazole ring. The [2+3] cycloaddition reaction between the nitrile and an azide (B81097), typically sodium azide in the presence of a Lewis acid like zinc chloride, yields the corresponding 5-(2-aminothiophen-3-yl)tetrazole. sciforum.net This transformation converts the cyano group into a bioisosterically important tetrazole ring.

| Precursor | Reagent(s) | Annulated System | Reference(s) |

| 3-Amino-2-(4-bromobenzoyl)-5-phenylaminothiophene-3-carbonitrile | Ethyl cyanoacetate, K2CO3 | Thieno[3,2-b]pyridine | nih.gov |

| 2-Amino-3-cyanothiophene derivative | Sodium azide, Zinc chloride | Thieno-tetrazole | sciforum.net |

Strategies for Introducing Structural Diversity and Functionalization

Structural diversity is achieved through various functional group transformations on the this compound scaffold or its cyclized products. These manipulations allow for the fine-tuning of physicochemical and biological properties.

Functional Group Transformations and Manipulations

The functional groups of the this compound scaffold—the amino group, the nitrile group, the phenyl substituent, and the thiophene ring itself—are all amenable to chemical modification.

Amino Group Transformations: The nucleophilic amino group is a key handle for derivatization.

Acylation: It readily reacts with acylating agents. For instance, reaction with chloroacetyl chloride produces N-chloroacetyl derivatives, which are themselves versatile intermediates for further substitution. nih.gov

Urea (B33335)/Thiourea Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. bohrium.comnih.gov These intermediates are often not isolated but cyclize in situ to form fused heterocycles like thienopyrimidines. bohrium.comnih.govnih.gov

Formylation/Amidine Formation: Treatment with formamide or DMF-DMA leads to formylated or formamidine derivatives, which are key precursors for pyrimidine ring synthesis. bohrium.comnih.govscielo.br

Schiff Base Formation: Condensation with aldehydes yields Schiff bases (imines), which can be further modified or used to introduce new substituents. researchgate.net

Nitrile Group Manipulations: The cyano group is not just a precursor for fused rings but can be transformed into other functionalities.

Hydrolysis: While not extensively detailed in the provided context, nitriles can typically be hydrolyzed under acidic or basic conditions to yield primary amides or carboxylic acids, introducing new functional groups for further diversification.

Tetrazole Formation: As mentioned previously, the reaction with azides provides a direct route to tetrazoles, a common bioisostere for carboxylic acids. sciforum.net

Thiophene Ring Functionalization: The thiophene ring can undergo electrophilic substitution reactions.

Bromination: N-Bromosuccinimide (NBS) can be used to brominate the thiophene ring, introducing a halogen atom that can be used in cross-coupling reactions to append new aryl or alkyl groups. researchgate.net

The following table summarizes key transformations:

| Functional Group | Reagent(s) | Transformation/Product | Reference(s) |

| Amino Group | Chloroacetyl chloride | N-Chloroacetylation | nih.gov |

| Amino Group | Phenyl isothiocyanate | Thiourea formation / Thienopyrimidine synthesis | bohrium.comnih.gov |

| Amino Group | Formamide / Formic Acid | Formylation / Thienopyrimidine synthesis | bohrium.comnih.gov |

| Amino Group | Aldehydes | Schiff Base (Imine) formation | researchgate.net |

| Nitrile Group | Sodium azide, ZnCl2 | Tetrazole formation | sciforum.net |

| Thiophene Ring | N-Bromosuccinimide (NBS) | Bromination | researchgate.net |

Substituent Effects on Chemical Reactivity and Product Profiles

The chemical reactivity of the this compound scaffold and the profile of the resulting products are significantly influenced by the nature and position of substituents on both the phenyl and thiophene rings. These substituents can alter the electron density at various positions within the molecule, thereby affecting its nucleophilicity, the stability of intermediates, and the propensity for different reaction pathways.

The reactivity of related thiophene-containing compounds is often dictated by the electronic properties of substituents. For instance, kinetic studies on the aminolysis of Z-thiophenyl 2-thiopheneacetates with X-benzylamines in acetonitrile (B52724) have demonstrated that the reaction proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. researchgate.net The stability of this intermediate and, consequently, the reaction rate are sensitive to the electronic effects of substituents on both the nucleophile and the substrate. researchgate.net

In the context of aryl-aryl interactions, which can play a role in the conformational preferences and reactivity of the this compound scaffold, substituent effects have been shown to correlate with Hammett σm constants. mit.edu This suggests that inductive effects, rather than π-system polarization, are the primary drivers of through-space interactions, which can influence the approach of reactants and the stereoselectivity of certain reactions. mit.edu For example, electron-withdrawing groups on the phenyl ring would be expected to decrease the nucleophilicity of the amino group, potentially hindering reactions that rely on its basicity or nucleophilic character. Conversely, electron-donating groups would enhance its reactivity in such transformations.

The nitrile group, being a strong electron-withdrawing group, significantly acidifies the adjacent methine proton, making it susceptible to deprotonation and subsequent alkylation or addition reactions. Substituents on the phenyl or thiophene rings that further stabilize the resulting carbanion would facilitate these reactions.

The following table summarizes the expected effects of common substituents on the reactivity of the this compound scaffold based on general principles of physical organic chemistry.

| Substituent Type (on Phenyl or Thiophene Ring) | Position | Expected Effect on Reactivity |

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Ortho, Para on Phenyl | Increases nucleophilicity of the amino group; may slightly decrease the acidity of the α-proton. |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Ortho, Para on Phenyl | Decreases nucleophilicity of the amino group; increases the acidity of the α-proton, facilitating carbanion formation. |

| Halogens (e.g., -Cl, -Br) | Any | Inductively withdraws electron density, decreasing amino group nucleophilicity and increasing α-proton acidity. Can also serve as a handle for cross-coupling reactions. |

Fabrication of Bis-Heterocyclic Conjugates

The this compound scaffold is a valuable precursor for the synthesis of bis-heterocyclic conjugates, which are molecules containing two or more heterocyclic rings. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The presence of multiple reactive sites—the amino group, the activated nitrile, and the thiophene ring—allows for a variety of cyclization strategies.

One common approach to constructing bis-heterocyclic systems from related 2-aminothiophene derivatives is through the Gewald reaction, which is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes. sciforum.net While the core of this compound is already formed, the amino and nitrile groups are perfectly poised for subsequent cyclization reactions to build an adjacent heterocyclic ring.

For instance, the reaction of 2-aminothiophene-3-carbonitrile derivatives with various reagents can lead to the formation of thieno[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and other fused systems. sciforum.net Drawing an analogy, the this compound can be envisioned to react with reagents like hydrazine hydrate to form pyrazole-fused thiophenes. The initial step would involve the addition of hydrazine to the nitrile group, followed by cyclization and tautomerization.

A notable application of related α-amino nitrile scaffolds is in the Michael addition to α,β-unsaturated ketones (chalcones). For example, 2-((diphenylmethylene)amino)acetonitrile undergoes a Michael addition with (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one to yield a substituted pentanenitrile, which is a precursor to non-proteinogenic α-amino acids and can be further cyclized. mdpi.com This methodology can be directly applied to this compound to create complex acyclic precursors that can then be cyclized into various heterocyclic systems, such as dihydropyrroles. mdpi.com

The synthesis of thieno[2,3-b]thiophene (B1266192) containing bis-heterocycles has been reported, starting from related enaminone derivatives. nih.gov These methods often involve cyclization with reagents like hydrazine derivatives to form bis-pyrazoles. nih.gov Similar strategies could be adapted for this compound, where the amino and nitrile functionalities would be key to forming the second heterocyclic ring.

The following table outlines some potential synthetic routes for the fabrication of bis-heterocyclic conjugates starting from this compound, based on established reactions of related compounds.

| Target Bis-Heterocycle | Reagent(s) | Reaction Type |

| Thieno[2,3-d]pyrimidine derivative | Formamide or Orthoformates | Cyclocondensation |

| Pyrazolo[3,4-b]thiophene derivative | Hydrazine hydrate | Cyclocondensation |

| Thieno[2,3-b]pyridine derivative | α,β-Unsaturated carbonyl compound | Friedländer annulation |

| Imidazo[1,2-a]thieno[2,3-d]pyrimidine derivative | 2-Aminoimidazole | Multistep synthesis involving initial cyclization |

Future Research Directions and Emerging Perspectives in Phenylamino Thiophen 3 Yl Acetonitrile Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally benign practices, and the synthesis of Phenylamino-thiophen-3-YL-acetonitrile is no exception. Future research will likely focus on the development of "green" synthetic routes that are not only efficient but also minimize environmental impact. This involves a multi-pronged approach encompassing the use of safer solvents, the development of catalyst-free or metal-free reactions, and the improvement of atom economy.